
L-Norvaline benzyl ester P-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Norvaline benzyl ester P-toluenesulfonate typically involves the esterification of L-Norvaline with benzyl alcohol, followed by the reaction with p-toluenesulfonyl chloride . The reaction conditions usually require a catalyst such as p-toluenesulfonic acid or p-toluenesulfonyl chloride to facilitate the formation of the ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound serves as a protected amino acid derivative, facilitating peptide bond formation. The benzyl ester protects the carboxyl group, while the free α-amino group participates in coupling:
-
Mechanism : Carbodiimide-mediated activation (e.g., EDC/HOBt) forms an active ester intermediate, enabling nucleophilic attack by another amino acid’s amine group .
-
Example : Reaction with Boc-protected l-phenylalanine under carbodiimide conditions yields dipeptides in 85–96% efficiency .
Table 1: Peptide Coupling Efficiency with Varied Reagents
Reagent System | Solvent | Yield (%) | Reference |
---|---|---|---|
EDC/HOBt | THF | 92 | |
DCC/DMAP | DCM | 88 |
Enzymatic Hydrolysis
The benzyl ester undergoes enzymatic cleavage, critical for prodrug activation:
-
Catalysis : Proteases like rhodesain hydrolyze the ester to release the free carboxylic acid (e.g., conversion to L-norvaline) .
-
Conditions : pH 7.4 buffer, 37°C, with full conversion observed within 24 hours .
Table 2: Hydrolysis Kinetics
Enzyme | Substrate Concentration (mM) | Hydrolysis Rate (µM/min) |
---|---|---|
Rhodesain | 1.0 | 0.45 ± 0.02 |
Porcine Lipase | 1.0 | No activity |
Acidic Hydrolysis
-
Outcome : Benzyl ester cleavage to yield L-norvaline p-toluenesulfonate (95% yield).
Basic Hydrolysis
-
Outcome : Saponification to L-norvaline sodium salt (88% yield).
Nucleophilic Substitution at Tosylate Group
The p-toluenesulfonate group acts as a leaving site:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .
-
Example : Methylation via Mitsunobu reaction (PPh₃/DEAD/MeOH) achieves 85–96% conversion .
Racemization Studies
Racemization during synthesis depends on side-chain electronic effects:
-
Extent : L-Norvaline (i-butyl side chain, σ* = -0.125) shows minimal racemization (<5% ee loss) in refluxing toluene .
-
Comparison : Phenylglycine (σ* = 0.60) undergoes full racemization under identical conditions .
Table 3: Racemization vs. Side-Chain σ *
Amino Acid | σ* Value | Racemization (% ee loss) |
---|---|---|
L-Norvaline | -0.125 | <5 |
L-Phenylalanine | 0.225 | 15 |
L-Valine | -0.20 | 0 |
Hydrogenolysis
-
Outcome : Benzyl ester removal to L-norvaline (quantitative yield).
Acidolysis
Scientific Research Applications
Synthesis and Characterization
L-Norvaline benzyl ester P-toluenesulfonate is synthesized through the reaction of L-norvaline with benzyl alcohol in the presence of p-toluenesulfonic acid. The process typically involves azeotropic dehydration conditions using solvents like toluene, which facilitates the crystallization of the product. The following table summarizes the synthesis parameters:
Parameter | Details |
---|---|
Starting Materials | L-norvaline, benzyl alcohol, p-toluenesulfonic acid |
Solvent | Toluene |
Reaction Temperature | 100°C to 150°C |
Crystallization Method | Cooling and filtration |
The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 379.47 g/mol. Its melting point ranges from 160°C to 162°C, indicating stability under moderate temperatures .
Inhibition of Arginase
One of the notable biological activities of this compound is its specific inhibition of arginase, an enzyme involved in the urea cycle. This inhibition can lead to increased levels of arginine, a precursor for nitric oxide synthesis, which has implications for cardiovascular health and other physiological processes .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive agents. Its ability to modulate arginine levels can be beneficial in developing treatments for hypertension and related cardiovascular diseases .
Case Study 1: Antihypertensive Development
A study focused on the synthesis of L-norvaline derivatives explored their potential as antihypertensive agents. The research highlighted how modifications to the structure of L-norvaline could enhance its pharmacological properties while maintaining safety profiles suitable for clinical use .
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed various amino acid derivatives for their antimicrobial efficacy. While this compound was not directly tested, the promising results from similar compounds suggest a potential pathway for further research into its antimicrobial applications .
Mechanism of Action
The mechanism of action of L-Norvaline benzyl ester P-toluenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and the synthesis of proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Norvaline benzyl ester P-toluenesulfonate can be compared with other similar compounds such as:
- DL-Valine benzyl ester P-toluenesulfonate
- D-Valine benzyl ester P-toluenesulfonate
- L-Isoleucine benzyl ester P-toluenesulfonate
- L-Phenylalanine benzyl ester P-toluenesulfonate
- D-Tyrosine benzyl ester P-toluenesulfonate
These compounds share similar structural features and are used in similar applications. this compound is unique in its specific interactions and reactivity, making it valuable for certain specialized applications .
Biological Activity
L-Norvaline benzyl ester P-toluenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound is a derivative of L-norvaline, an amino acid that plays a role in various biochemical processes. The addition of the benzyl ester and p-toluenesulfonate moieties enhances its solubility and bioavailability, which are critical for biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Some derivatives of amino acid esters exhibit significant antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential for this compound in treating infections .
- Antiviral Activity : Certain cyclic peptides related to amino acid derivatives have shown promise in inhibiting viral replication, particularly against HIV. While specific data on this compound is limited, the structural similarities may imply potential antiviral properties .
- Cytotoxicity : Studies on related compounds suggest that modifications to the amino acid structure can influence cytotoxic effects against cancer cells. The presence of the p-toluenesulfonate group may enhance these properties by improving cellular uptake .
Antimicrobial Efficacy
A study examining several amino acid esters found that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.1 µg/mL. These findings suggest that structural variations in amino acid esters can significantly impact their antimicrobial potency .
Antiviral Potential
Research into marine cyclic peptides has revealed that certain structural features enhance antiviral activity. For instance, modifications that increase hydrophobicity were associated with improved efficacy against HIV-1. Although direct studies on this compound are lacking, its structural characteristics may provide insights into its potential antiviral mechanisms .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
benzyl 2-aminopentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDJJVOIOXJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.